

"benchmarking the synthesis of 1,1-Cyclohexanediethanol against other diols"

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Compound of Interest

Compound Name: 1,1-Cyclohexanediethanol

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A Comparative Benchmarking Guide to the Synthesis of Cyclohexanediols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for **1,1-Cyclohexanediethanol** and other commercially significant diols, including cis-1,2-Cyclohexanediol, trans-1,2-Cyclohexanediol, and 1,4-Cyclohexanediol. The performance of each synthesis is evaluated based on key metrics such as reaction yield, purity, and complexity, with supporting experimental data presented for objective comparison.

Data Summary of Diol Synthesis

The following table summarizes the quantitative data for the synthesis of the benchmarked diols. The presented data is collated from established literature and represents typical outcomes for the described methodologies.

Diol	Starting Material(s)	Key Reagents	Reaction Time (approx.)	Yield (%)	Purity (%)
1,1-Cyclohexane diethanol	1,4-Cyclohexanone, Ethylene Glycol, Ethylmagnesium Bromide	p-Toluenesulfonic acid, HCl	18-24 hours	~70-80 (estimated)	>95
cis-1,2-Cyclohexane diol	Cyclohexene	Osmium Tetroxide, N-Methylmorpholine N-oxide (NMO)	12-16 hours	85-95	>98
trans-1,2-Cyclohexane diol	Cyclohexene	Formic Acid, Hydrogen Peroxide, Sodium Hydroxide	18-24 hours	70-80	>97
1,4-Cyclohexane diol	Hydroquinone	Rh/C catalyst, Hydrogen gas	4-6 hours	>95	>99

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis of each diol are provided below. These protocols are based on established and validated methods from the scientific literature.

Synthesis of 1,1-Cyclohexanediethanol

The synthesis of **1,1-Cyclohexanediethanol** is a multi-step process that involves the protection of one carbonyl group of 1,4-cyclohexanedione, followed by a Grignard reaction and subsequent deprotection.

Step 1: Monoprotection of 1,4-Cyclohexanedione

A mixture of 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 1,4-dioxaspiro[4.5]decan-8-one is purified by column chromatography.

Step 2: Grignard Reaction and Deprotection

To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.) in anhydrous diethyl ether at 0°C is added ethylmagnesium bromide (1.2 equiv.) dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then treated with aqueous HCl to hydrolyze the ketal protecting group. The resulting **1,1-Cyclohexanediethanol** is purified by column chromatography.



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Caption: Workflow for the synthesis of cis-1,2-cyclohexanediol.

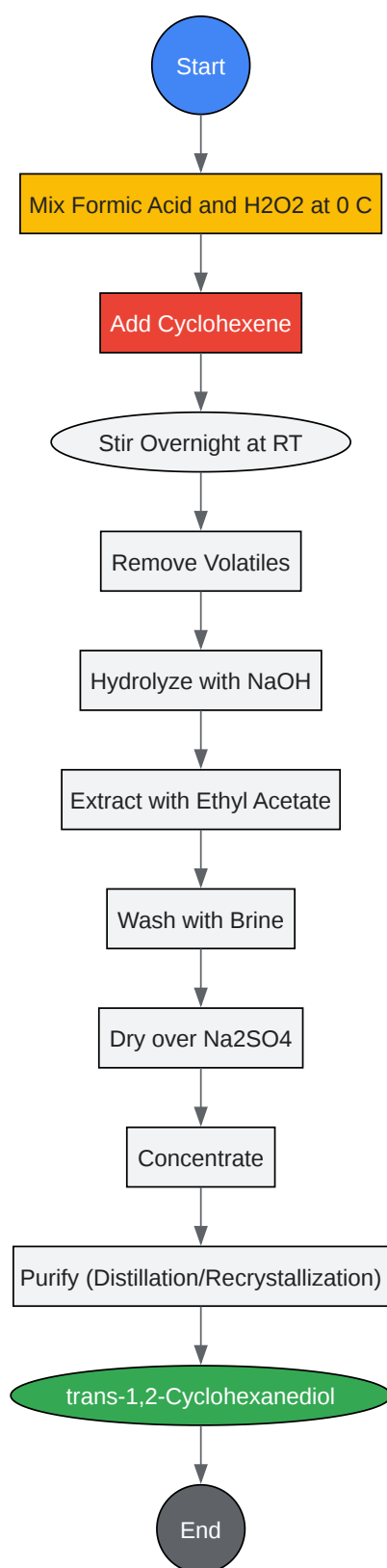
Synthesis of trans-1,2-Cyclohexanediol

trans-1,2-Cyclohexanediol is prepared by the epoxidation of cyclohexene followed by acid-catalyzed ring-opening of the epoxide. A common method involves the in-situ formation of performic acid.

Experimental Protocol:

To a stirred solution of formic acid and hydrogen peroxide at 0°C is added cyclohexene (1 equiv.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The excess formic acid and water are removed under reduced pressure. The residue is then treated with an aqueous solution of sodium hydroxide to hydrolyze the formate ester intermediate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or recrystallization to yield trans-1,2-cyclohexanediol.

Diagram of the Experimental Workflow for trans-1,2-Cyclohexanediol Synthesis



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Caption: Workflow for the synthesis of trans-1,2-cyclohexanediol.

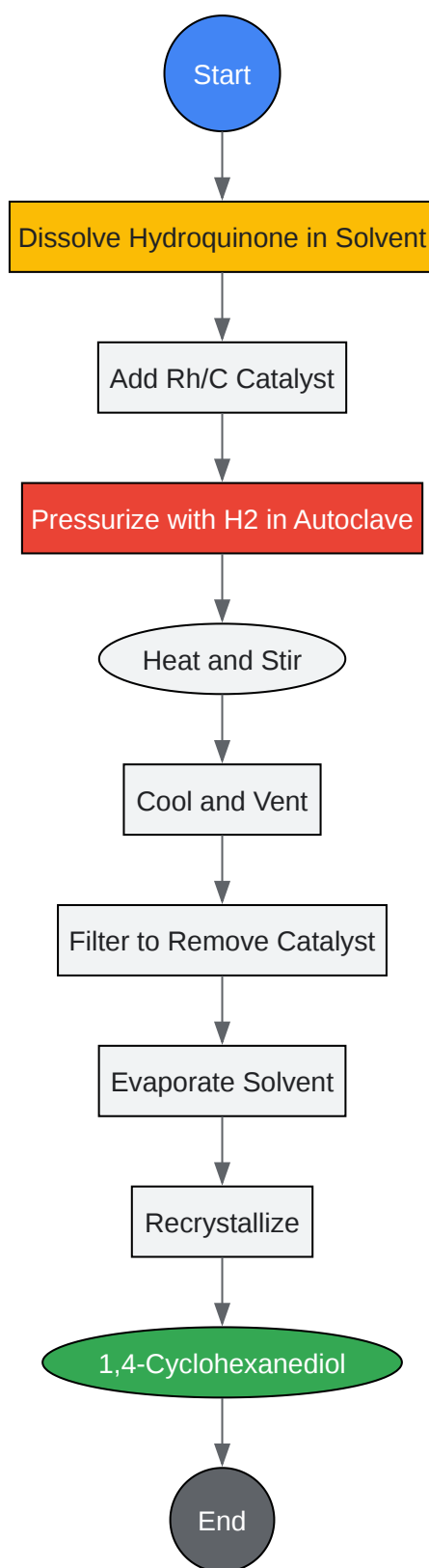
Synthesis of 1,4-Cyclohexanediol

1,4-Cyclohexanediol is efficiently synthesized by the catalytic hydrogenation of hydroquinone.

Experimental Protocol:

Hydroquinone (1 equiv.) is dissolved in a suitable solvent (e.g., ethanol or water) and placed in a high-pressure autoclave. A catalytic amount of Rhodium on carbon (Rh/C) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred until the uptake of hydrogen ceases. After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield 1,4-cyclohexanediol, which can be further purified by recrystallization.

Diagram of the Experimental Workflow for 1,4-Cyclohexanediol Synthesis



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Caption: Workflow for the synthesis of 1,4-cyclohexanediol.

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